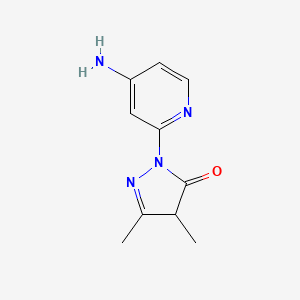
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-aminopyridine with a suitable diketone or aldehyde under acidic or basic conditions. One common method involves the reaction of 4-aminopyridine with 3,4-dimethyl-2,5-dihydro-1H-pyrazol-5-one in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazolone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
4-Aminopyridine: Shares the pyridine moiety but lacks the pyrazolone ring.
3,4-Dimethylpyrazole: Contains the pyrazole ring but lacks the aminopyridine moiety.
Pyrazolone Derivatives: Compounds with similar pyrazolone structures but different substituents.
Uniqueness: 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of pyridine and pyrazolone moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)9-5-8(11)3-4-12-9/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
JMYOFTLPMXQLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=NC=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


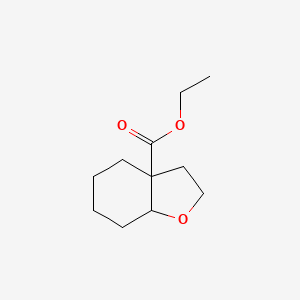
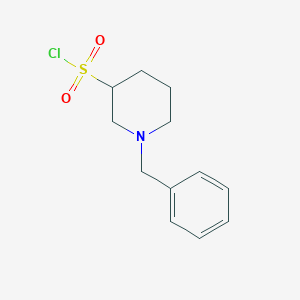
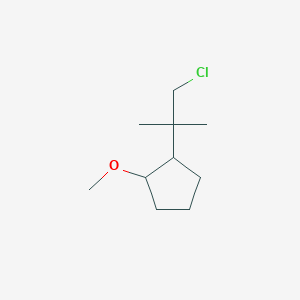

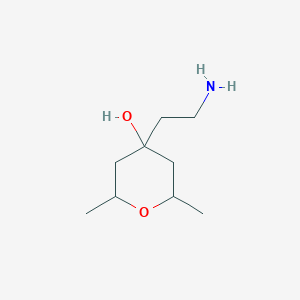
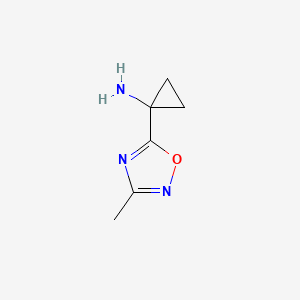
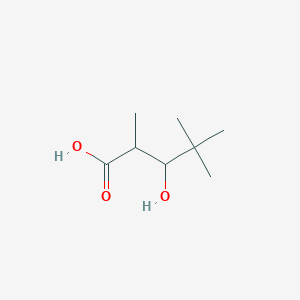
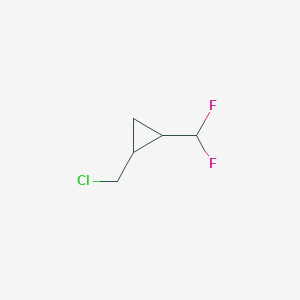

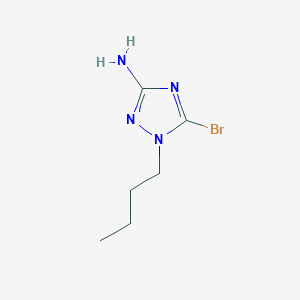
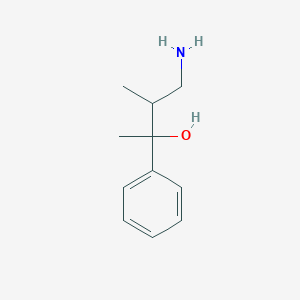
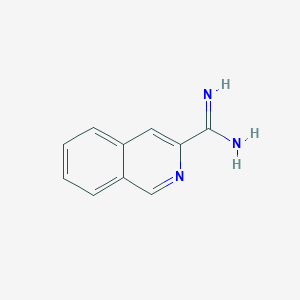

![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
